molecular formula C5H7BClNO3 B169278 3-Chloro-4-pyridineboronic acid hydrate CAS No. 1256355-22-2

3-Chloro-4-pyridineboronic acid hydrate

Cat. No.: B169278
CAS No.: 1256355-22-2
M. Wt: 175.38 g/mol
InChI Key: FRQBKPHRQRPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-pyridineboronic acid hydrate typically involves the reaction of 3-chloro-4-pyridine with a boronic acid derivative under controlled conditions. One common method includes the use of palladium-catalyzed borylation of 3-chloro-4-pyridine with bis(pinacolato)diboron in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-pyridineboronic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-pyridineboronic acid hydrate is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various substituted pyridine derivatives .

Biological Activity

3-Chloro-4-pyridineboronic acid hydrate is a boronic acid derivative that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C5_5H5_5BClNO2_2
  • Molecular Weight : Approximately 157.36 g/mol
  • Appearance : Beige solid, slightly soluble in water
  • Storage Conditions : Best stored at temperatures below -20°C to maintain stability

The compound features a pyridine ring and a boronic acid group, which are significant in drug design due to their ability to form reversible covalent bonds with various biological targets, including diols and carbohydrates.

Synthesis Methods

Several methods have been reported for synthesizing this compound, primarily involving metal-halogen exchange reactions and subsequent boronic acid formation. The following table summarizes some key derivatives related to this compound:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-pyridineboronic acidC5_5H5_5BClNO2_2Base structure for various derivatives
4-Borono-3-chloropyridineC5_5H6_6BClNLacks hydration; used similarly in reactions
2-Chloro-4-pyridineboronic acidC5_5H6_6BClNDifferent chlorine position affects reactivity
3-Bromo-4-pyridineboronic acidC5_5H6_6BBrNBromine substitution alters electronic properties
3-Methyl-4-pyridineboronic acidC6_6H8_8BNO2_2Methyl group impacts solubility and reactivity

Biological Activity and Research Findings

The biological activity of this compound has not been extensively documented; however, its structural components suggest potential applications in drug development. Boronic acids are known to enhance the binding affinity of compounds toward specific targets, making them valuable in the design of proteasome inhibitors and other therapeutic agents .

Case Studies

  • Antikinetoplastid Activity : In studies focusing on related compounds, such as those derived from pyridineboronic acids, some exhibited weak activity against Leishmania donovani, a parasite responsible for visceral leishmaniasis. This indicates that derivatives of 3-Chloro-4-pyridineboronic acid might also be explored for similar activities .
  • Scaffold-Hopping Strategy : Research involving scaffold-hopping strategies has led to the identification of new compounds with enhanced biological activities, suggesting that modifications of the pyridineboronic framework could yield more potent derivatives .
  • Versatile Building Blocks : As a versatile building block in organic synthesis, this compound is employed in creating complex molecules with potential biological activities, including g-secretase inhibitors and other pharmacologically active compounds .

Properties

IUPAC Name

(3-chloropyridin-4-yl)boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQBKPHRQRPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)Cl)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592069
Record name (3-Chloropyridin-4-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-22-2
Record name Boronic acid, B-(3-chloro-4-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloropyridin-4-yl)boronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.